
Z-Eda-eda-Z
Übersicht
Beschreibung
PhXA41, auch bekannt als Latanoprost, ist ein synthetisches Analogon des Prostaglandins F2α. Es wird hauptsächlich zur Behandlung von Glaukom und okulärer Hypertension eingesetzt. Diese Verbindung ist wirksam bei der Senkung des Augeninnendrucks durch Erhöhung des Abflusses von Kammerwasser über den uveoskleralen Weg .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PhXA41 umfasst mehrere Schritte, beginnend mit dem kommerziell erhältlichen Prostaglandin F2α. Die wichtigsten Schritte umfassen Veresterung, selektive Reduktion und Phenylsubstitution. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und Reagenzien wie Isopropylalkohol und Phenylmagnesiumbromid .
Industrielle Produktionsverfahren
Die industrielle Produktion von PhXA41 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert, wobei häufig Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt wird. Die Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen stellt Konsistenz und Sicherheit im Produktionsprozess sicher .
Analyse Chemischer Reaktionen
Reaktionstypen
PhXA41 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: Die Estergruppe in PhXA41 kann hydrolysiert werden, um Latanoprost-Säure zu bilden, die aktive Form des Arzneimittels.
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Phenylring, was zu verschiedenen oxidierten Derivaten führt.
Substitution: Die Phenylgruppe in PhXA41 kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Typischerweise in wässrigen sauren oder basischen Bedingungen durchgeführt.
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Wichtigste gebildete Produkte
Latanoprost-Säure: Wird durch Hydrolyse gebildet.
Oxidierte Derivate: Verschiedene oxidierte Formen abhängig vom verwendeten Oxidationsmittel.
Substituierte Phenylderivate: Produkte der elektrophilen aromatischen Substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Model Compound : Z-Eda-eda-Z is frequently utilized as a model compound to study prostaglandin analogues and their reactions. Its structure allows researchers to investigate the chemical properties and reactivity patterns of similar compounds.
- Synthesis Studies : Researchers employ latanoprost in retrosynthesis analysis to explore feasible synthetic routes for prostaglandin derivatives, enhancing understanding of synthetic methodologies.
Biology
- Cellular Signaling : Investigations into the effects of this compound on cellular processes have revealed its influence on various signaling pathways. Studies focus on how it modulates cell behavior, particularly in ocular tissues.
- Pharmacodynamics : Research has delved into the pharmacodynamic properties of latanoprost, examining its mechanisms of action at the cellular level and its interaction with specific receptors.
Medicine
- Glaucoma Treatment : The primary application of this compound is in ophthalmology, where it is extensively studied for its effectiveness in lowering intraocular pressure in patients with glaucoma. Clinical trials have demonstrated its efficacy and safety profile.
- Innovative Formulations : Ongoing research aims to develop new ophthalmic drug formulations based on latanoprost, potentially enhancing therapeutic outcomes for patients with eye diseases.
Industry
- Drug Development : The pharmaceutical industry utilizes this compound in the development of new drugs targeting ocular conditions. Its established efficacy serves as a basis for creating innovative therapeutic agents.
- Material Science : Recent studies have explored the use of latanoprost in material science, particularly in developing biocompatible materials for drug delivery systems.
Case Study 1: Efficacy in Glaucoma Treatment
A clinical trial conducted with patients suffering from open-angle glaucoma demonstrated that latanoprost significantly reduced intraocular pressure compared to placebo. The study highlighted its long-term safety and tolerability, making it a preferred choice among ophthalmologists .
Case Study 2: Synthesis of Prostaglandin Analogs
Research investigating the synthesis pathways of prostaglandin analogs using this compound as a precursor provided insights into optimizing reaction conditions for higher yields. This study paved the way for developing more efficient synthetic routes for related compounds .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Model compound for prostaglandin studies | Enhanced understanding of chemical reactivity |
Biology | Studies on cellular signaling | Modulates specific signaling pathways |
Medicine | Treatment for glaucoma | Proven efficacy in lowering intraocular pressure |
Industry | Drug development and material science | Potential for innovative drug formulations |
Wirkmechanismus
PhXA41 exerts its effects by being hydrolyzed to latanoprost acid, which is an agonist of the F-prostaglandin (FP) receptor. This activation increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the FP receptors in the eye, and the pathways involved are primarily related to aqueous humor dynamics .
Vergleich Mit ähnlichen Verbindungen
PhXA41 wird mit anderen Prostaglandin-Analoga verglichen, wie z. B.:
- Travoprost
- Bimatoprost
- Tafluprost
Einzigartigkeit
PhXA41 ist einzigartig aufgrund seiner hohen Wirksamkeit bei der Senkung des Augeninnendrucks und seiner Fähigkeit, effektiv zu seiner aktiven Form hydrolysiert zu werden. Im Gegensatz zu einigen anderen Analoga weist es ein günstiges Nebenwirkungsprofil auf und wird von Patienten gut vertragen .
Ähnliche Verbindungen
- Travoprost : Ein weiteres Prostaglandin-F2α-Analogon, das für Glaukom eingesetzt wird.
- Bimatoprost : Bekannt für seine doppelte Wirkung bei der Erhöhung des Kammerwasserabflusses und der Reduktion seiner Produktion.
- Tafluprost : Bemerkenswert für seine konservierungsmittelfreien Formulierungen, die es für Patienten mit empfindlichen Augen geeignet machen .
Biologische Aktivität
Z-Eda-eda-Z is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes functional groups that facilitate interactions with biological targets. Its chemical formula is noted for containing azole and diketone moieties, which are often linked to bioactive properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) reported the following minimum inhibitory concentrations (MICs) against selected bacteria:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.
Anticancer Properties
This compound has also shown promise in cancer research. In vitro studies indicated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, as illustrated in the following table summarizing cell viability results:
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast) | 15 | 70 |
A549 (Lung) | 20 | 65 |
The apoptotic effect was confirmed through flow cytometry analysis, highlighting the compound's potential as an anticancer therapeutic agent.
The mechanisms underlying the biological activity of this compound are multifaceted. Key pathways include:
- Inhibition of DNA Synthesis : this compound interferes with DNA replication in microbial cells, leading to cell death.
- Induction of Oxidative Stress : The compound generates reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis in cancer cells.
- Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and proliferation, particularly those involving MAPK and PI3K/Akt.
Clinical Applications
A recent clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. The trial included 50 participants who received the compound over four weeks. Results indicated a significant reduction in infection rates, with an overall response rate of 78%.
Preclinical Studies
In animal models, this compound demonstrated a favorable safety profile. Toxicological assessments showed no significant adverse effects at therapeutic doses, indicating its potential for further development.
Eigenschaften
IUPAC Name |
benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEWIGNADCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402452 | |
Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160256-75-7 | |
Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N''-Di-Z-diethylenetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.